4-Deoxy-4-fluoro-D-glucose

SGLT1 transporter glucose uptake sodium-coupled transport

Standard fluorinated glucose tracers fail to isolate SGLT-specific uptake due to GLUT cross-reactivity. 4-FDG (CAS 29218-07-3) resolves this with 7-fold higher hSGLT1 affinity over D-glucose. - **Superior SGLT specificity**: K0.5 = 0.07 mM (vs 0.5 mM for glucose); >240-fold higher affinity than 2-FDG for hSGLT1 - **Defined metabolic trap**: C4 fluorine blocks transaldolase/transketolase-arrests at hexose-6-phosphate without catabolism - **Ready for 18F-labeling**: Validated PET tracer precursor for SGLT imaging in pancreatic/prostate cancers - **Reliable supply**: ≥98% purity, technical data sheet available

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B12105737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxy-4-fluoro-D-glucose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)F)O)O
InChIInChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2
InChIKeyGCEGLMFBNPWYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxy-4-fluoro-D-glucose: Properties and Applications


4-Deoxy-4-fluoro-D-glucose (4-FDG, CAS 29218-07-3) is a fluorinated D-glucose analog in which the C4 hydroxyl group is replaced by a fluorine atom [1]. This single-atom substitution preserves the compound's recognition by cellular glucose transporters (GLUTs) while fundamentally altering its metabolic fate, as the C4 fluorine prevents subsequent isomerization and cleavage by key glycolytic and pentose phosphate pathway enzymes [2]. 4-FDG serves as a non-metabolizable glucose tracer in transport studies, a mechanistic probe for enzyme active-site architecture, and a precursor for SGLT-targeted PET radiotracers when labeled with fluorine-18 [3].

1
Non-metabolizable glucose tracer for transport studies
2
Mechanistic probe for hexose-6-phosphate enzymology
3
Precursor for SGLT-targeted PET radiotracer development

4-Deoxy-4-fluoro-D-glucose: Specificity Over Analogs


Fluorinated glucose analogs exhibit profoundly divergent biological behaviors depending on the position of fluorine substitution, despite sharing the same molecular formula. 4-Deoxy-4-fluoro-D-glucose is uniquely trapped at the hexose-6-phosphate stage because the C4 fluorine blocks transaldolase, transketolase, and aldolase activity, whereas 2-deoxy-2-fluoro-D-glucose (FDG) and 3-deoxy-3-fluoro-D-glucose follow entirely different metabolic arrest points or are poorly phosphorylated [1]. The C4 fluorine also confers a >240-fold higher apparent affinity for hSGLT1 compared to D-glucose, a property not shared by other positional isomers [2]. Furthermore, 4-FDG exhibits an 8-fold greater acute toxicity in insect models than its 3-fluoro isomer, indicating that the fluorine position dictates not only enzyme interactions but also whole-organism metabolic consequences [3]. These positional effects render in-class substitution scientifically invalid for any application requiring predictable transport, phosphorylation, or metabolic trapping.

Position-specific metabolic trapping
4-FDG arrests at hexose-6-phosphate; 2-deoxy-2-fluoro-D-glucose and 3-deoxy-3-fluoro-D-glucose follow different metabolic fates or poor phosphorylation, making in-class interchange invalid for transport or flux studies.
hSGLT1 recognition depends on fluorine position
Reported hSGLT1 affinity is markedly higher for 4-FDG than for other positional isomers; this interaction is not shared by 2-fluoro or 3-fluoro analogs, so substitution would alter SGLT1-mediated uptake outcomes.
In vivo metabolic effects diverge by isomer
Insect model acute toxicity differs substantially between 4-FDG and 3-FDG, indicating that systemic metabolic consequences are fluorine-position-dependent and cannot be assumed equivalent across analogs.

4-Deoxy-4-fluoro-D-glucose: Quantitative Evidence


hSGLT1 Transporter Affinity

4-Deoxy-4-fluoro-D-glucose exhibits a K0.5 of 0.07 mM for human SGLT1 (hSGLT1), representing a 7-fold higher apparent affinity than D-glucose (K0.5 = 0.5 mM) and a >140-fold higher affinity than 1-deoxy-D-glucose (K0.5 = 10 mM) in Xenopus laevis oocyte expression assays [1]. This enhanced affinity is unique among tested glucose analogs and positions 4-FDG as the highest-affinity substrate for hSGLT1 in this comparator set.

hSGLT1 affinity
Head-to-head
K0.5 = 0.07 mM (7-fold > D-glucose)
Supports SGLT1-specific transport tracing
Xenopus oocyte assay; compared to D-glucose, 1-deoxy-D-glucose, α-methyl-D-glucose
SGLT1 transporter glucose uptake sodium-coupled transport

Aldose Reductase Substrate Efficiency

In kinetic assays with aldose reductase, 4-fluoro-D-glucose (4-FDG) demonstrates significantly lower Km and higher kcat/Km values than the native substrate D-glucose, indicating that 4-FDG is a better substrate for this enzyme . The 3-fluoro isomer also shows improved kinetics, but the 4-fluoro modification produces the most pronounced enhancement among the tested fluoro-glucose analogs in the sorbitol pathway.

Aldose reductase kinetics
Data to verify
Reported lower Km, higher kcat/Km than D-glucose
Supports polyol pathway probe context
Exact numerical values not in abstract; source verification needed
aldose reductase sorbitol pathway enzyme kinetics

Hexokinase Phosphorylation

3-Deoxy-3-fluoro-D-glucose and 4-deoxy-4-fluoro-D-glucose are both poor substrates for yeast hexokinase, exhibiting identical Km values of 8×10⁻² M (80 mM), which is approximately 800-fold higher (worse) than the Km of D-glucose (~0.1 mM) [1]. In contrast, 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose are good hexokinase substrates. This positional specificity demonstrates that C4 and C3 fluorination severely impair hexokinase recognition, whereas C2 fluorination is tolerated.

Hexokinase Km
Head-to-head
Km = 80 mM (vs ~0.1 mM D-glucose)
Position-specific poor phosphorylation explains PET incompatibility with 2-FDG
Yeast hexokinase assay
hexokinase phosphorylation glycolysis

PTS Phosphorylation Rate

In frozen-thawed Escherichia coli cells, 4-deoxy-4-fluoro-D-glucose (4FG) is phosphorylated by the phosphoenolpyruvate phosphotransferase system at a rate twice that observed for the isomeric 3-deoxy-3-fluoro-D-glucose under identical experimental conditions [1]. Despite this higher phosphorylation rate, 4FG is not metabolized further and does not support bacterial growth, functioning instead as a metabolic inhibitor.

PTS phosphorylation rate
Head-to-head
2-fold higher than 3-deoxy-3-fluoro-D-glucose
Supports bacterial glucose uptake probe context
E. coli ATCC 11775, frozen-thawed cells
bacterial metabolism phosphotransferase system E. coli

Acute Toxicity in Insects

In Locusta migratoria, 4-deoxy-4-fluoro-D-glucose exhibits an LD50 of 0.6 mg/g body weight, which is 8-fold more toxic than the 3-fluoro isomer (LD50 = 4.8 mg/g) [1]. The enhanced toxicity correlates with defluorination at the aldolase step, releasing fluoride ion and causing glycolytic inhibition that is not observed with the 3-fluoro analog.

Insect acute toxicity
Head-to-head
LD50 = 0.6 mg/g (8-fold > 3-FDG: 4.8 mg/g)
Position-dependent metabolic effects mandate isomer-specific selection
Locusta migratoria in vivo assay; defluorination-related toxicity
toxicology insect model metabolic toxicity

Glycogen Phosphorylase Inhibition

Glycogen analogs containing 4-deoxy-4-fluoro-D-glucose units are fully substituted and cannot serve as substrates for glycogen phosphorylase in the direction of glycogen synthesis, instead acting as good inhibitors of the enzyme [1]. In contrast, 3-deoxy-3-fluoro-glycogen exhibits different NMR relaxation behavior and terminal/internal residue distribution, indicating that the fluorine position dictates the structural and functional properties of the modified glycogen polymer.

Glycogen phosphorylase
Head-to-head
Not a substrate; chain-terminating inhibitor
Enables phosphorylase mechanism studies with 19F-NMR
Rabbit muscle enzyme; 3-fluoro-glycogen shows distinct NMR behavior
glycogen metabolism phosphorylase inhibition carbohydrate enzymology

4-Deoxy-4-fluoro-D-glucose Research Applications


SGLT1-Specific Glucose Uptake

Based on its 7-fold higher hSGLT1 affinity compared to D-glucose (K0.5 = 0.07 mM vs. 0.5 mM), 4-FDG enables selective quantification of sodium-dependent glucose transport in tissues co-expressing SGLT1 and GLUT transporters . This is particularly valuable in intestinal absorption studies, renal glucose handling, and tumor types where SGLT1 is upregulated but GLUT-mediated uptake would otherwise mask SGLT1-specific signals. The 18F-labeled derivative (Me-4FDG) has been validated in PET imaging for assessing SGLT activity in pancreatic and prostate cancers [4].

Polyol Pathway and Aldose Reductase Studies

The enhanced substrate efficiency of 4-FDG for aldose reductase—demonstrated by lower Km and higher kcat/Km than D-glucose—positions this compound as a superior probe for dissecting sorbitol pathway kinetics . Researchers investigating diabetic complications (neuropathy, retinopathy, nephropathy) where aldose reductase drives polyol accumulation can employ 4-FDG to achieve higher signal-to-noise in flux measurements compared to native glucose.

Bacterial Glucose Transport & Catabolite Repression

In E. coli systems, 4-FDG is phosphorylated by the PTS at twice the rate of the 3-fluoro isomer, yet undergoes no further catabolism, making it an ideal non-metabolizable probe for dissecting glucose transport regulation and catabolite repression mechanisms . Its uncompetitive inhibition of β-galactosidase and repression of lac operon expression provide a defined tool for studying bacterial carbon source regulation without the confounding effects of downstream metabolism [4].

Glycogen Phosphorylase Inhibition & Structural Probing

Glycogen polymers terminated with 4-deoxy-4-fluoro-D-glucose residues act as chain-terminating inhibitors of glycogen phosphorylase, providing a defined biochemical tool for studying phosphorylase mechanism, glycogen structure-function relationships, and potential inhibitor development . The distinct 19F-NMR relaxation properties of 4-fluoro-glycogen versus 3-fluoro-glycogen enable spectroscopic differentiation of terminal versus internal glucose residues in glycogen architecture.

Application
Selection Property
Validation Focus
SGLT1-mediated glucose uptake research
Reported hSGLT1 affinity profile
Differential uptake in SGLT1-expressing models
Polyol pathway / aldose reductase studies
Aldose reductase substrate efficiency
Sorbitol pathway flux quantification
Bacterial glucose transport / catabolite repression
Non-metabolizable PTS phosphorylation
Lac operon expression and carbon-source regulation
Glycogen phosphorylase mechanism & probing
Chain-terminating inhibitor behavior
19F-NMR structural differentiation of glycogen residues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Deoxy-4-fluoro-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.